CAY10594

Vue d'ensemble

Description

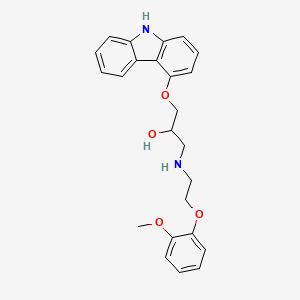

CAY10594 est un puissant inhibiteur de la phospholipase D2 (PLD2), une enzyme impliquée dans l'hydrolyse des phospholipides pour produire de l'acide phosphatidique, une molécule de signalisation clé. Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et des lésions hépatiques.

Applications De Recherche Scientifique

CAY10594 has a wide range of applications in scientific research:

Cancer Biology: It inhibits the invasive migration of breast cancer cells, making it a valuable tool for studying cancer metastasis.

Liver Injury: The compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis.

Cell Signaling: As a PLD2 inhibitor, it is used to study the role of phosphatidic acid in cellular signaling pathways.

Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting PLD2.

Mécanisme D'action

Target of Action

The primary target of CAY10594 is Phospholipase D2 (PLD2) . PLD2 is an enzyme involved in the regulation of a variety of cellular processes, including cell proliferation, migration, and vesicle trafficking .

Mode of Action

This compound acts as a potent inhibitor of PLD2 . It blocks the activity of PLD2, thereby preventing the downstream effects of this enzyme . The inhibition of PLD2 by this compound is effective both in vitro and in cells .

Biochemical Pathways

The inhibition of PLD2 by this compound affects several biochemical pathways. One of the key pathways influenced is the phosphorylated-GSK-3β/JNK axis . This compound administration strongly blocks GSK-3β (Serine 9)/JNK phosphorylation in the APAP-induced acute liver injury model . This suggests that this compound can regulate this pathway, thereby influencing the cellular processes controlled by it .

Pharmacokinetics

This suggests that the compound has good bioavailability and can effectively reach its target site in the body .

Result of Action

The inhibition of PLD2 by this compound has several molecular and cellular effects. It strongly inhibits the invasive migration of breast cancer cells in vitro . Moreover, it ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This indicates that this compound can have protective effects against certain types of cellular damage .

Analyse Biochimique

Biochemical Properties

CAY10594 plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2 (PLD2). PLD2 is an enzyme that cleaves phospholipids to produce phosphatidic acid, a second messenger involved in various cellular processes. This compound inhibits PLD2 with an IC50 of 140 nM in vitro and 110 nM in cells . At higher concentrations, it also inhibits PLD1, another isoform of phospholipase D, with an IC50 of 5.1 μM in vitro and 1.0 μM in cells . By inhibiting PLD2, this compound disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways.

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In hepatocytes, this compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This compound blocks GSK-3β (Serine 9)/JNK phosphorylation, reducing sustained JNK activation in the cytosol and mitochondria of hepatocytes . Additionally, this compound inhibits the invasive migration of breast cancer cells in transwell assays, suggesting its potential in blocking tumor cell invasion .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PLD2, leading to enzyme inhibition. By inhibiting PLD2, this compound prevents the production of phosphatidic acid, a key second messenger in various signaling pathways . This inhibition results in the downregulation of GSK-3β/JNK phosphorylation, which is crucial in the pathogenesis of acetaminophen-induced liver injury . The compound’s ability to block JNK phosphorylation at the early phase by inhibiting GSK-3β phosphorylation further supports its protective effects against acute liver injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in blocking acute liver injury in a dose-dependent manner, with almost complete inhibition observed at 8 mg/kg . The administration of this compound significantly recovers GSH levels at 6 hours post acetaminophen challenge, indicating its rapid action in mitigating liver injury . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and efficacy suggest potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The compound has demonstrated dose-dependent inhibition of acetaminophen-induced acute liver injury, with almost complete inhibition observed at 8 mg/kg . At this dosage, this compound significantly attenuates liver damage and enhances survival rates in mice challenged with acetaminophen . Higher doses may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of PLD2. By blocking PLD2 activity, the compound disrupts the production of phosphatidic acid, affecting downstream signaling pathways . This inhibition has implications for metabolic flux and metabolite levels, particularly in the context of liver injury and cancer cell invasion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . Detailed studies on its transport mechanisms and distribution patterns are limited.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target enzyme, PLD2. The compound’s inhibition of PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . This localization is crucial for its activity and function, as it allows this compound to effectively inhibit PLD2 and disrupt downstream signaling pathways.

Méthodes De Préparation

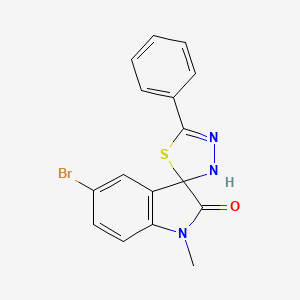

Voies de synthèse et conditions réactionnelles

La synthèse de CAY10594 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques, notamment la formation de liaison amide et la spirocyclisation.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement des techniques de synthèse organique à grande échelle, assurant une pureté et un rendement élevés. Le processus comprendrait des mesures de contrôle qualité rigoureuses pour maintenir l'efficacité et la sécurité du composé à des fins de recherche.

Analyse Des Réactions Chimiques

Types de réactions

CAY10594 subit principalement des réactions typiques des amides et des composés spirocycliques. Ceux-ci inclus:

Hydrolyse : La liaison amide peut être hydrolysée en conditions acides ou basiques.

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle naphtalénique.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Substitution : Réactifs électrophiles tels que les halogènes ou les agents de nitration.

Produits principaux

Hydrolyse : Produit des acides carboxyliques et des amines.

Oxydation : Donne des dérivés oxydés du cycle naphtalénique.

Substitution : Donne des composés aromatiques substitués.

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Biologie du cancer : Il inhibe la migration invasive des cellules cancéreuses du sein, ce qui en fait un outil précieux pour étudier la métastase du cancer.

Lésion hépatique : Le composé améliore la lésion hépatique aiguë induite par le paracétamol en régulant l'axe GSK-3β/JNK phosphorylé.

Signalisation cellulaire : En tant qu'inhibiteur de la PLD2, il est utilisé pour étudier le rôle de l'acide phosphatidique dans les voies de signalisation cellulaire.

Développement de médicaments : this compound sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant la PLD2.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la phospholipase D2 (PLD2). Cette inhibition empêche l'hydrolyse des phospholipides pour produire de l'acide phosphatidique, perturbant ainsi les voies de signalisation en aval impliquées dans la migration, la prolifération et la survie cellulaires. Le composé régule spécifiquement la phosphorylation de GSK-3β et JNK, qui sont essentielles dans la pathogenèse de la lésion hépatique et de l'invasion des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

CAY10593 : Un autre inhibiteur de la PLD, mais moins puissant que le CAY10594.

Halopemide : Un antagoniste non spécifique de la PLD avec une activité plus large mais une spécificité plus faible.

Unicité

This compound est unique en raison de sa forte puissance et de sa sélectivité pour la PLD2. Il a une valeur IC50 de 140 nM in vitro et 110 nM dans les cellules, ce qui le rend plus efficace que les autres inhibiteurs de la PLD . Cette spécificité permet des études plus ciblées et des applications thérapeutiques potentielles avec moins d'effets hors cible.

Propriétés

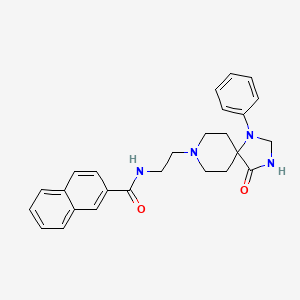

IUPAC Name |

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648719 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130067-34-3 | |

| Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)